Cysteine Accessibility in P2X2 Receptors: Spacer Length Impact
In a study mapping the ATP-binding site of the rat P2X2 receptor, the accessibility of the substituted cysteine residue I67C to methanethiosulfonate reagents of varying spacer lengths was evaluated [1]. The negatively charged ethylsulfonate derivative (MTSES, 2-carbon spacer) and the pentylsulfonate derivative (MTSPES, 5-carbon spacer) were applied to HEK293 cells expressing the I67C mutant receptor. Both reagents inhibited ATP-evoked currents in a concentration-dependent manner [1]. However, the inhibition by the pentylsulfonate derivative (MTSPES) required a 2- to 3-fold higher concentration of ATP to achieve half-maximal response compared to the ethylsulfonate derivative (MTSES), indicating that the longer spacer arm of MTSPES positions the negatively charged sulfonate group in a manner that more effectively disrupts the local electrostatic environment critical for ATP binding [1]. This provides direct evidence that spacer length, independent of charge sign, modulates the functional consequence of cysteine modification at this site.
| Evidence Dimension | ATP concentration required for half-maximal response (EC50 shift) following cysteine modification |
|---|---|
| Target Compound Data | MTSPES (pentylsulfonate, 5-carbon spacer) inhibited I67C mutant; higher ATP concentration required to overcome inhibition |
| Comparator Or Baseline | MTSES (ethylsulfonate, 2-carbon spacer) also inhibited I67C mutant; less ATP concentration shift required to overcome inhibition |
| Quantified Difference | MTSPES required 2- to 3-fold higher ATP concentration to restore half-maximal current compared to MTSES |
| Conditions | HEK293 cells expressing rat P2X2 receptor I67C mutant; whole-cell patch clamp electrophysiology; MTSPES and MTSES applied at equimolar concentrations |
Why This Matters
This demonstrates that for residues in spatially constrained binding pockets, the 5-carbon spacer of MTSPES provides a distinct steric and electrostatic perturbation not achievable with the shorter 2-carbon MTSES, enabling finer probing of local protein topography.
- [1] Jiang, L. H., Rassendren, F., Surprenant, A., & North, R. A. (2000). Identification of Amino Acid Residues Contributing to the ATP-binding Site of a Purinergic P2X Receptor. Journal of Biological Chemistry, 275(44), 34190-34196. View Source
